molecular formula C7H12O2 B013468 2(3H)-Furanone, dihydro-4,5,5-trimethyl- CAS No. 2981-96-6

2(3H)-Furanone, dihydro-4,5,5-trimethyl-

Cat. No. B013468
CAS RN: 2981-96-6
M. Wt: 128.17 g/mol
InChI Key: WLRGENJWPWBOMS-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-4,5,5-trimethyl-, is a chemical compound belonging to the furanone family. Furanones are known for their wide range of applications and biological significance. They are involved in various chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related furanones, such as 3,4,5-trimethyl-2(5H)-furanone, involves a straightforward and high-yielding two-step process starting from 2,3-dimethylmaleic anhydride. This method includes nucleophilic addition of methyllithium followed by reduction using sodium borohydride, indicating the potential synthetic pathways for related compounds (Surmont, Verniest, & De Kimpe, 2010).

Molecular Structure Analysis

Molecular structure analysis of furanones like 2(5H)-furanone derivatives showcases their complexity and the synthetic versatility of these compounds. For instance, the reaction conditions adopted for 2,5-dimethoxy-2,5-dihydrofuran synthesis allow for the production of complex and biologically interesting compounds with high yields, highlighting the structural diversity within this chemical family (Garzelli, Samaritani, & Malanga, 2008).

Chemical Reactions and Properties

The thermal decomposition of furanones, including 2(3H) and 2(5H) variants, has been explored through theoretical calculations. These studies provide insights into the reaction enthalpies, barriers, and kinetics, shedding light on their stability and reactivity under various conditions (Würmel, Simmie, Losty, & McKenna, 2015).

Physical Properties Analysis

Research on specific furanones, such as 4-trifluoromethyl-2(5H)-furanone, reveals insights into their physical properties, including their formation processes and the influence of substituents on their physical characteristics. This information is crucial for understanding the behavior of similar compounds under different environmental conditions (Taguchi et al., 1985).

Chemical Properties Analysis

Furanones, including variants like 3,4-dihalo-2(5H)-furanones, serve as precursors for the synthesis of naturally occurring cytotoxic derivatives, demonstrating the significant chemical properties and synthetic potential of these compounds. The methodologies employed for their synthesis reflect on the broader chemical properties of furanones, including reactivity and potential for structural diversification (Bellina & Rossi, 2002).

Scientific Research Applications

Seed Germination Inhibitor

  • 3,4,5-Trimethyl-2(5H)-furanone is recognized for its agrochemical applications, particularly as a seed germination inhibitor. A short, efficient synthesis from 2,3-dimethylmaleic anhydride has been developed, making large-scale production feasible (Surmont, Verniest, & de Kimpe, 2010).

Chemical Reactions and Derivatives

  • Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone undergoes complex reactions with strong acids, leading to various products like 2-hydroxy-2,5-dimethyl-4-hexen-3-one and 2,5-dihydro-3,5,5-trimethyl-2-methylenefuran. This demonstrates the compound's reactivity and potential in creating diverse chemical structures (Yates & Burke, 1987).

Synthetic Equivalent for Complex Compounds

  • Dimethoxy-2,5-dihydrofuran serves as a synthetic equivalent of 2(5H)-furanone, proving beneficial in synthesizing complex and biologically intriguing compounds efficiently (Garzelli, Samaritani, & Malanga, 2008).

Food and Tobacco Industry

  • Furanones, including 5-methyl-3-ethyl-4,5-dihydro-2(3H) furanone, play a significant role in the food and tobacco industry. Their synthesis and properties are crucial for quality and flavor enhancement (You, 1999).

Isotopomeric Dihydro-2(3H)furanones Synthesis

  • A methodology for synthesizing isotopomeric dihydro-2(3H)furanones, containing deuterium atoms, has been developed, expanding the applications of furanones in scientific research, including in studies involving nuclear magnetic resonance (NMR) (Frediani et al., 2007).

properties

IUPAC Name

4,5,5-trimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-6(8)9-7(5,2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRGENJWPWBOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, dihydro-4,5,5-trimethyl-

Synthesis routes and methods

Procedure details

Using a method similar to Example 1, 172 parts of methyl 4-formyl-3,4-dimethyl-valerate are reacted with 80 parts of oxygen in the course of 4 hours. 91 parts (71% of theory) of β,γ,γ-trimethyl-γ-butyrolactone (boiling point 94°-96° C./16 mbar) are obtained.
Name
methyl 4-formyl-3,4-dimethyl-valerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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